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Compound of Interest

3,3-Bis(4-
Compound Name:
methoxyphenyl)phthalide

cat. No.: B1616708

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,
and MS) for the compound 3,3-Bis(4-methoxyphenyl)phthalide. Included are detailed
experimental protocols for acquiring this data and a summary of expected spectroscopic values
based on the analysis of analogous structures. This document is intended to serve as a
valuable resource for researchers in chemistry and drug development.

Compound Information
o Chemical Name: 3,3-Bis(4-methoxyphenyl)phthalide
e Molecular Formula: C22H1804[1][2]

e Molecular Weight: 346.38 g/mol [1][2]

e CAS Number: 6315-80-6[2]
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e Structure:

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3,3-Bis(4-

methoxyphenyl)phthalide. These values are predicted based on the known spectral

characteristics of its constituent functional groups and data from structurally similar

compounds.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (3)
ppm

Multiplicity

Number of Protons

Assignment

Aromatic Protons

~79-75 4H S
(phthalide ring)
Aromatic Protons
~73-7.2 4H (methoxyphenyl rings,
ortho to C-O)
Aromatic Protons
~6.9-6.8 4H (methoxyphenyl rings,
meta to C-O)
Methoxy Protons (-
~3.8 6H

OCHs3)

Table 2: Predicted 13C NMR Spectroscopic Data
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Chemical Shift (6) ppm

Assignment

~ 168 C=0 (lactone)

~ 159 Aromatic C-O (methoxyphenyl)

~ 152 Aromatic C (phthalide, attached to oxygen)

~ 135 Aromatic C (phthalide, quaternary)

~134 Aromatic CH (phthalide)

~129 Aromatic CH (phthalide)

~128 Aromatic CH (methoxyphenyl)

~ 125 Aromatic CH (phthalide)

~123 Aromatic CH (phthalide)

~114 Aromatic CH (methoxyphenyl)

~92 C (quaternary, C3 of phthalide)

~55 -OCHs

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H Stretch

~ 2950 - 2830 Medium Methoxy C-H Stretch

~ 1760 Strong Lactone C=0 Stretch

~ 1610, 1500 Strong Aromatic C=C Stretch

1250 Strong Asymmetric C-O-C Stretch
(ether)

~ 1030 Strong Symmetric C-O-C Stretch
(ether)
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Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

346 [M]* (Molecular lon)

239 [M - C7H70]* (Loss of a methoxyphenyl group)
135 [CoH70]* (Fragment from the phthalide moiety)
107 [C7H70]* (Methoxyphenyl cation)

77 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3,3-Bis(4-

methoxyphenyl)phthalide.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:
o Weigh approximately 5-10 mg of 3,3-Bis(4-methoxyphenyl)phthalide.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls or
DMSO-de) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.
 Instrumentation and Parameters:
o Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
o 'H NMR:
» Pulse Program: Standard single-pulse experiment.

= Number of Scans: 16-32.
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» Relaxation Delay: 1-2 seconds.

» Spectral Width: -2 to 12 ppm.

o 13C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2 seconds.

Spectral Width: 0 to 200 ppm.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction
to the acquired free induction decay (FID). Reference the spectra to the residual solvent
peak (e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
o Sample Preparation (KBr Pellet Method):[3]

o Grind 1-2 mg of 3,3-Bis(4-methoxyphenyl)phthalide with approximately 100 mg of dry,
IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.[3]

o Place a portion of the mixture into a pellet-forming die.

o Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a
transparent or translucent pellet.[3]

e Instrumentation and Parameters:
o Spectrometer: A Fourier-Transform Infrared Spectrometer.
o Mode: Transmission.

o Scan Range: 4000 - 400 cm™1,
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o Resolution: 4 cm™1.
o Number of Scans: 16-32.

o Background: A background spectrum of the empty sample compartment should be
collected prior to sample analysis.

3.3 Mass Spectrometry (MS)
e Sample Preparation:

o Prepare a dilute solution of 3,3-Bis(4-methoxyphenyl)phthalide (approximately 1
mg/mL) in a suitable solvent such as acetonitrile or methanol.

e Instrumentation and Parameters (Electrospray lonization - ESI):

o Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer
equipped with an electrospray ionization source.

o lonization Mode: Positive ion mode.

o Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a
flow rate of 5-10 pL/min.

o Mass Range: m/z 50 - 500.
o Capillary Voltage: 3-4 kV.
o Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.

o Collision Gas: Nitrogen or Argon for collision-induced dissociation (CID) in MS/MS
experiments.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques
described.
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General Workflow for Spectroscopic Analysis

o

NMR Spectroscopy FT-IR Spegctroscopy Mass Spectrometry

\/ A

Sample Preparation (Dissolution in Deuterated Solvent) Sample Preparation (KBr Pellet) Sample Preparation (Dilute Solution)
Y

Data Acquisition (1H, 13C) Data Acquisition (Transmission) Data Acquisition (ESI-MS, MS/MS)
Y

Data Processing (FT, Phasing, Baseline Correction) Background Subtraction Data Processing
\
Spectral Analysis (Chemical Shift, Coupling) Spectral Analysis (Functional Groups) Spectral Analysis (m/z, Fragmentation)
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Caption: General workflow for spectroscopic analysis.
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Logical Relationship of Spectroscopic Data
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Caption: Logical relationship of spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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